molecular formula C₂₁H₂₂ClNO₄ B118703 Dimethomorph CAS No. 110488-70-5

Dimethomorph

Cat. No. B118703
M. Wt: 387.9 g/mol
InChI Key: QNBTYORWCCMPQP-JXAWBTAJSA-N
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Description

Dimethomorph is a fungicide with systemic function . It is used for treating mildew and root rot caused by organisms such as Pythium and Phytophthora species . It is a cinnamic acid derivative and a member of the morpholine chemical family . Dimethomorph is a mixture of E- and Z-isomers in the ratio of about 1:1 and only the Z-isomer has the fungicidal activity .


Synthesis Analysis

The synthesis of Dimethomorph involves treating 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials and a copper and vanadium compound catalyst as an alkaline catalyst . This method enables the synthesis yield to reach above 93% .


Molecular Structure Analysis

The molecular formula of Dimethomorph is C21H22ClNO4 . The molecular weight is 387.86 g/mol . The E/Z isomer ratio ranges from 40/60 to 50/50 % w/w .


Chemical Reactions Analysis

Dimethomorph is analyzed using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) . The average recoveries of Dimethomorph ranged from 83 to 108%, and relative standard deviations (RSD) ranged from 1 to 11% .


Physical And Chemical Properties Analysis

Dimethomorph is a white crystalline odorless solid at room temperature . Its melting point is 125.2 - 149.2 °C . The relative density is 1.318 g/cm3 at 20 °C . The solubility in water is 0.06 g/litre .

Scientific Research Applications

Environmental Impact and Soil Activity

Dimethomorph, primarily used as a fungicide, has been researched for its environmental impact and behavior in soil. A study revealed that at high concentrations, dimethomorph could affect soil enzymatic activity and earthworms, indicating potential ecological hazards in the short term (Wang et al., 2017). However, it was also observed that earthworms could improve soil microbial activity and accelerate dimethomorph degradation. Another investigation into the effects of dimethomorph on soil enzymes indicated that it stimulates soil catalase and converting enzyme activities, although it initially inhibits urea enzyme activity (Fanbin et al., 2010).

Agricultural Applications

Dimethomorph is widely used in agriculture for controlling plant diseases. Research on optimizing its field use for potato late blight control showed that varying the application rate and interval can achieve effective disease management without exceeding recommended dosages (Stein & Kirk, 2003). Moreover, dimethomorph demonstrated significant effectiveness against oomycete fungal pathogens, specifically controlling downy mildew on cucumber by inhibiting mycelial growth and sporangial production (Wang et al., 2009).

Detection and Dissipation Studies

Considerable research has been conducted on detecting dimethomorph residues in agricultural products and understanding its dissipation behavior. Although there's no standard analytical method to determine its residue in agro-products in certain regions, studies have reviewed preparation and detection technology research of dimethomorph (Chunhua, 2011). Studies on the dissipation and residue levels in pepper and soil under field conditions have informed safe usage guidelines and Maximum Residue Limits (MRLs) (Liang et al., 2011).

Molecular Recognition and Sensing

Research has also delved into the molecular recognition aspects of dimethomorph. Studies involving disulfide bridged β-cyclodextrin (SS-β-CD) indicated a stable inclusion complex with dimethomorph, leading to the development of a robust fluorescence method for sensing this fungicide (Yang et al., 2017).

Atmospheric Persistence and Degradation

Understanding the atmospheric behavior of dimethomorph is crucial for assessing its environmental impact. Kinetic rate constants for the degradation of dimethomorph by ozone at room temperature were determined, suggesting that compounds like dimethomorph may persist for a considerable duration in the atmosphere depending on their reactivity with other atmospheric oxidants (Al Rashidi et al., 2013).

Safety And Hazards

Dimethomorph may be harmful if swallowed and is suspected of damaging fertility and the unborn child . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBTYORWCCMPQP-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10150323
Record name Dimethomorph, (E)-
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Molecular Weight

387.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless odorless solid; [Merck Index]
Record name Dimethomorph
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Solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5
Record name DIMETHOMORPH
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Density

Bulk density: 1318 kg/cu m (20 °C)
Record name DIMETHOMORPH
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C
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Mechanism of Action

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.
Record name DIMETHOMORPH
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Product Name

(E)-Dimethomorph

Color/Form

Colorless to grey crystalline powder

CAS RN

113210-97-2, 110488-70-5
Record name Dimethomorph E
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Record name Dimethomorph, (E)-
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Record name dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine
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Record name 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl)
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Record name DIMETHOMORPH, (E)-
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Melting Point

127-148 °C, MP: 125-149 °C
Record name DIMETHOMORPH
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Synthesis routes and methods I

Procedure details

4-Chloro-3',4'-dimethoxy benzophenone (6.29 g, 25 mmol), sodium tert.-amylate (5.50 g, 50 mmol), acetyl morpholine (23.90 g, 185 mmol), and anhydrous toluene (50 ml) were stirred under reflux for 8 hours. After cooling, the solution was washed twice with water, dried, and the toluene distilled off on a rotary evaporator. The viscous residue was stirred at 50° C. with diisopropyl ether (40 ml), whereupon the substance solidified. After it had cooled to room temperature, the crude product was crushed, filtered by suction, washed with diisopropyl ether (2×5 ml) and dried.
Quantity
6.29 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-amylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6.92 g (25 mmol) 4-chloro-3',4'-dimethoxybenzophenone, 12.9 g (100 mmol) N-acetylmorpholine and 11.2 g (170 mmol) powdered potassium hydroxide (85%) were mixed well and allowed to stand at room temperature for 30 minutes, with occasional stirring. The viscous mass so obtained was then added to a vigorously stirred mixture of 100 ml water and 50 ml toluene. The toluene phase was dried and separated over a column containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant. The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator, after which 0.8 g of the title compound were obtained by trituration with a little diisopropyl ether.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloro-3', 4'-dimethoxybenzophenone (276.7 g; 1 mol), N-acetyl morpholine (387.6 g; 3 mol) and powdered sodium hydroxide (40.0 g; 1 mol) in n-octane (600 ml) were refluxed under stirring for 10 hours at a column internal temperature of 127° C. The refluxing condensate (3 l/h) was passed through a column packed with molecular sieves (4 A, 150 g). Subsequently, n-octane (450 ml) was distilled off and toluene (1 l) was added. The mixture was heated to 80° C. and extracted once with 500 ml water and twice with 250 ml water. The organic layer was separated, and dried by azeotropic distillation of a part of the solvent (125 ml) under reduced pressure. On cooling to room temperature, crystallisation already started. Under continuous stirring, 750 ml petroleum ether (bp. 58°-63° C.) was added over a period of 30 minutes. After standing overnight, the crystals were collected by vacuum filtration washed with toluene/petroleum ether (1:3; 400 ml) and dried. Yield: 268 g (69.1%). Mp.: 140°-152° C. The product was 98.1% pure and contained 0.9% of the original ketone. The mother liquor contained an additional 25.2 g of the title compound and 42.2 g of the original ketone. The water washings contained 207 g =1.6 mol N-acetyl morpholine.
Quantity
276.7 g
Type
reactant
Reaction Step One
Quantity
387.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,140
Citations
AP Keinath - Plant disease, 2007 - Am Phytopath Society
… The fungicide dimethomorph was registered on cucurbits in … capsici is sensitive to low concentrations of dimethomorph. … to 50% (EC50) for dimethomorph of 0.48 mg/liter for mycelial …
Number of citations: 122 apsjournals.apsnet.org
AS TP, K Banerjee, M Jadhav, R Girame, S Utture… - Food chemistry, 2015 - Elsevier
… The mean (n = 6) residue deposits of dimethomorph at the time of harvest were 1255 and … removal of dimethomorph residues might be due to partial hydrolysis of dimethomorph under …
Number of citations: 79 www.sciencedirect.com
J Yan, K Huang, Y Wang, S Liu - Chinese Science Bulletin, 2005 - Springer
The photocatalysis of nanometer TiO 2 /Ag was modified by sodium dodecyl sulfate, and its behavior of adsorption for pesticide was investigated on the surface of catalyst. Four kinds of …
Number of citations: 63 link.springer.com
PJ Kuhn, D Pitt, SA Lee, G Wakley, AN Sheppard - Mycological Research, 1991 - Elsevier
Dimethomorph at a … by dimethomorph were the accumulation of fingerprint vacuoles, dense bodies and membrane debris (whorls). It is concluded that in the presence of dimethomorph …
Number of citations: 83 www.sciencedirect.com
Y Cohen, A Baider, BH Cohen - Phytopathology, 1995 - apsnet.org
Dimethomorph (DMM) was effective in controlling late blight in potato and tomato caused by either metalaxyl-sensitive (MS) or metalaxyl-resistant (MR) field isolates of Phytophthora …
Number of citations: 162 www.apsnet.org
JM Stein, WW Kirk - Plant Disease, 2004 - Am Phytopath Society
… The generation of dimethomorph … on dimethomorph-amended medium. Ethidium bromide/UV mutagenesis created two isolates of P. infestans with resistance factors for dimethomorph >…
Number of citations: 64 apsjournals.apsnet.org
M Cycoń, Z Piotrowska-Seget, J Kozdrój - International Biodeterioration & …, 2010 - Elsevier
The objective of this study was to assess changes in microbiological characteristics of loamy sand (LS) and sandy loam (SL) soils in response to a mixture of two fungicides, mancozeb (…
Number of citations: 121 www.sciencedirect.com
H Liang, L Li, W Li, Y Wu, Z Zhou, F Liu - Ecotoxicology and environmental …, 2011 - Elsevier
… The dissipation rates of dimethomorph were described using … At harvest time, the terminal residues of dimethomorph were … setting MRL guidance for dimethomorph in pepper in China. …
Number of citations: 49 www.sciencedirect.com
C Wang, Q Zhang, F Wang, W Liang - Chemosphere, 2017 - Elsevier
… fungicide dimethomorph to … dimethomorph in soil was also determined, and the results indicated that most parameters did not differ from the controls at 1 and 10 mg kg −1 dimethomorph …
Number of citations: 51 www.sciencedirect.com
ME Matheron, M Porchas - Plant Disease, 2000 - Am Phytopath Society
… dimethomorph and (metalaxyl, ranging from <0.1 to 0.38 μg/ml. However, the 90% effective concentration (EC 90 ) levels for dimethomorph … parasitica in the presence of dimethomorph …
Number of citations: 196 apsjournals.apsnet.org

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